2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide
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Overview
Description
“N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include isopropyl-substituted benzotriazine and methoxyethyl-substituted indole. The key steps could involve:
Formation of the benzotriazine core: This might involve cyclization reactions under acidic or basic conditions.
Substitution reactions: Introducing the isopropyl and methoxyethyl groups through nucleophilic substitution.
Coupling reactions: Linking the benzotriazine and indole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.
Medicine
Medicinally, benzotriazine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine derivatives: Compounds with similar benzotriazine cores but different substituents.
Indole derivatives: Compounds with indole moieties and varying functional groups.
Uniqueness
The uniqueness of “N-(3-ISOPROPYL-4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-6-YL)-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE” lies in its specific combination of benzotriazine and indole structures, which might confer distinct biological activities or chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-oxo-3-propan-2-yl-1,2,3-benzotriazin-6-yl)acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-15(2)28-23(30)18-13-16(7-8-19(18)25-26-28)24-22(29)14-32-21-6-4-5-20-17(21)9-10-27(20)11-12-31-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,29) |
InChI Key |
IWBRVOCRRRDZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC)N=N1 |
Origin of Product |
United States |
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